3-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is a complex organic compound that features a benzenesulfonyl group, a dichlorophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under controlled conditions.
Sulfonylation: The benzenesulfonyl group is introduced by reacting the thiazole derivative with benzenesulfonyl chloride in the presence of a base such as triethylamine.
Amidation: The final step involves the amidation reaction where the sulfonylated thiazole is reacted with propanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved can include inhibition of key enzymes in metabolic pathways or disruption of cell signaling mechanisms.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenyl benzenesulfonate: Shares the dichlorophenyl and benzenesulfonyl groups but lacks the thiazole ring.
2-Benzenesulfonyl-2-((4-chlorophenyl)-hydrazono)-acetic acid: Contains a benzenesulfonyl group and a chlorophenyl group but differs in the overall structure.
Uniqueness
3-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide is unique due to the presence of the thiazole ring, which imparts specific chemical properties and biological activities that are not observed in the similar compounds listed above.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O3S2/c19-12-6-7-14(15(20)10-12)16-11-26-18(21-16)22-17(23)8-9-27(24,25)13-4-2-1-3-5-13/h1-7,10-11H,8-9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILMVGKOMRFJQAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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